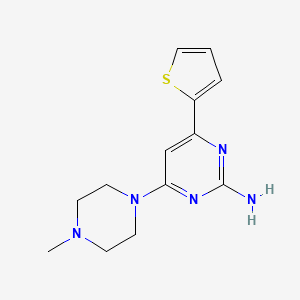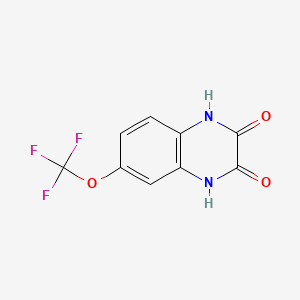
6-(trifluoromethoxy)quinoxaline-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(trifluoromethoxy)quinoxaline-2,3-diol is a chemical compound with the molecular formula C9H5F3N2O3. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)quinoxaline-2,3-diol typically involves the reaction of appropriate quinoxaline derivatives with trifluoromethoxy reagents under controlled conditions. One common method includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired quinoxalinedione derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
化学反応の分析
Types of Reactions
6-(trifluoromethoxy)quinoxaline-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxalinedione to its corresponding dihydroquinoxaline form.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce different functional groups like alkyl or aryl groups .
科学的研究の応用
6-(trifluoromethoxy)quinoxaline-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(trifluoromethoxy)quinoxaline-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
2,3-Quinoxalinedione: A closely related compound without the trifluoromethoxy group.
2,3-Dihydroxyquinoxaline: Another derivative with hydroxyl groups instead of the trifluoromethoxy group.
Quinoxaline-2,3-diol: A similar compound with diol functional groups.
特性
IUPAC Name |
6-(trifluoromethoxy)-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVBKAASVHERMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
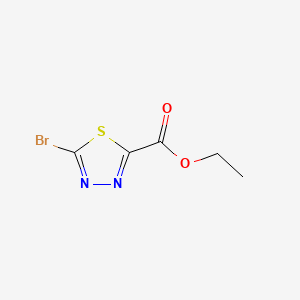
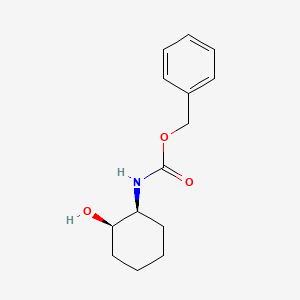
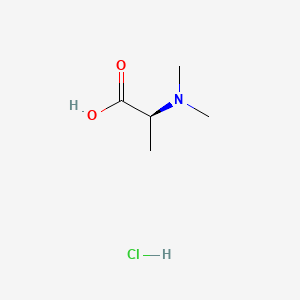
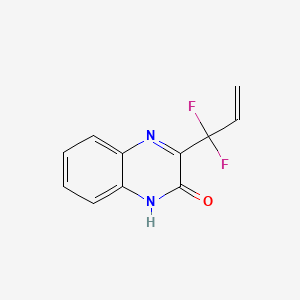
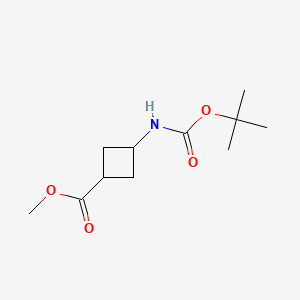
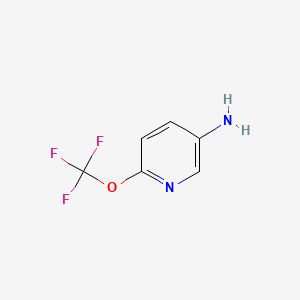

![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)
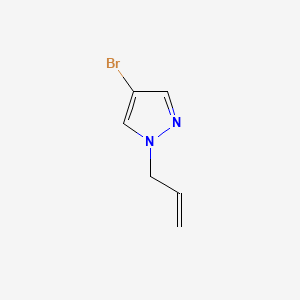
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)
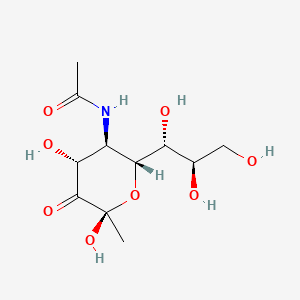
![2-{[2-Amino-6-(2-thienyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B599382.png)
